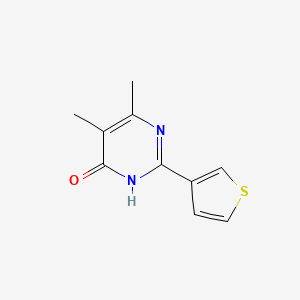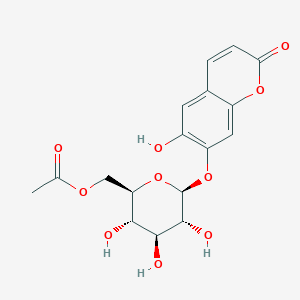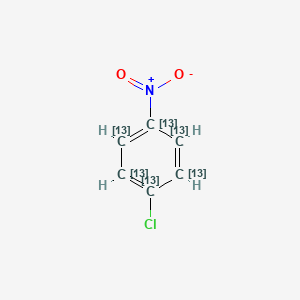
Benzyl Silodosin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl Silodosin: is a derivative of Silodosin, an alpha-1 adrenergic receptor antagonist primarily used to treat symptoms associated with benign prostatic hyperplasia (BPH). Silodosin works by selectively binding to alpha-1A adrenergic receptors, which are predominantly found in the prostate, bladder base, and bladder neck . This binding results in the relaxation of smooth muscle in these areas, thereby improving urinary symptoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silodosin involves multiple steps, including the preparation of key intermediates and their subsequent reactions. One common method involves the reaction between a fragment containing an indoline structure and another fragment containing a phenoxyethylamine structure . The process typically includes steps such as CuI-catalyzed C-C arylation, regioselective cyanation, and diastereoselective reductive amination .
Industrial Production Methods: Industrial production of Silodosin focuses on optimizing yield and purity while minimizing the number of steps and the use of hazardous reagents. Methods have been developed to achieve high optical purity (up to 99.9% enantiomeric excess) through the separation of enantiomers in a racemic mixture . These methods are designed to be scalable and safe for large-scale production.
化学反応の分析
Types of Reactions: Benzyl Silodosin, like other alkylbenzenes, undergoes various chemical reactions, including:
Substitution: Benzylic halides can undergo nucleophilic substitution reactions, where the halide is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Benzoic acids.
Reduction: Amino derivatives.
Substitution: Benzyl halides.
科学的研究の応用
Chemistry: Benzyl Silodosin is used in organic synthesis as an intermediate for the preparation of more complex molecules. Its reactivity at the benzylic position makes it a valuable building block in synthetic chemistry .
Biology and Medicine: In medicine, Silodosin is used to treat lower urinary tract symptoms associated with benign prostatic hyperplasia. It has shown efficacy in improving urinary flow and reducing symptoms such as difficulty urinating and urinary frequency .
Industry: In the pharmaceutical industry, Silodosin is formulated into oral capsules for therapeutic use.
作用機序
Silodosin exerts its effects by selectively blocking alpha-1A adrenergic receptors, which are primarily located in the prostate, bladder base, and bladder neck . By inhibiting these receptors, Silodosin promotes the relaxation of smooth muscle in these areas, leading to improved urinary flow and reduced symptoms of benign prostatic hyperplasia . Additionally, Silodosin targets afferent nerves in the bladder, helping to relieve bladder overactivity and storage symptoms .
類似化合物との比較
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Finasteride: A 5-alpha-reductase inhibitor used to treat benign prostatic hyperplasia and androgenetic alopecia.
Uniqueness: Silodosin is unique in its high selectivity for alpha-1A adrenergic receptors, which accounts for approximately 75% of alpha-1 receptors in the prostate . This selectivity results in fewer cardiovascular side effects compared to other alpha-1 adrenergic receptor antagonists .
特性
CAS番号 |
175870-40-3 |
|---|---|
分子式 |
C32H38F3N3O4 |
分子量 |
585.7 g/mol |
IUPAC名 |
1-(3-phenylmethoxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide |
InChI |
InChI=1S/C32H38F3N3O4/c1-23(37-13-17-41-28-10-5-6-11-29(28)42-22-32(33,34)35)18-25-19-26-12-15-38(30(26)27(20-25)31(36)39)14-7-16-40-21-24-8-3-2-4-9-24/h2-6,8-11,19-20,23,37H,7,12-18,21-22H2,1H3,(H2,36,39)/t23-/m1/s1 |
InChIキー |
SWXREGRXRIZTPZ-HSZRJFAPSA-N |
異性体SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOCC3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F |
正規SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOCC3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)


![[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl hydrogen carbonate](/img/structure/B13433251.png)

![(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)
amino}butanoic acid](/img/structure/B13433266.png)



![2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol](/img/structure/B13433286.png)

![[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13433291.png)

